N-butyl-3-chloro-5-(trifluoromethyl)pyridin-2-amine physical and chemical properties
N-butyl-3-chloro-5-(trifluoromethyl)pyridin-2-amine physical and chemical properties
Executive Summary & Chemical Identity
As drug discovery and agrochemical development increasingly rely on halogenated heterocycles, N-butyl-3-chloro-5-(trifluoromethyl)pyridin-2-amine (CAS: 1041535-26-5) [1] has emerged as a highly specialized building block. This compound is a structurally elaborated derivative of 2-amino-3-chloro-5-(trifluoromethyl)pyridine, a well-known precursor to the broad-spectrum fungicide fluazinam[2]. By introducing an N-butyl chain at the 2-amino position, scientists can finely tune the molecule's lipophilicity, steric profile, and receptor-binding kinetics, making it a valuable asset in custom synthesis and structure-activity relationship (SAR) campaigns.
Structural & Electronic Properties: The Causality of Design
The molecular architecture of this compound is not accidental; it is a masterclass in rational chemical design. As an application scientist, understanding the "why" behind each functional group is critical for predicting its behavior in biological assays and synthetic pathways:
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The Pyridine Core: Acts as a rigid, aromatic scaffold that provides predictable geometry and hydrogen-bonding capabilities (via the pyridine nitrogen).
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5-Trifluoromethyl (-CF3) Group: The -CF3 group is a powerful electron-withdrawing group (EWG). Its primary function is twofold: it drastically increases the lipophilicity of the molecule (enhancing cell membrane permeability) and provides a metabolic shield against cytochrome P450-mediated oxidation, a common degradation pathway in vivo [2].
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3-Chloro (-Cl) Group: Positioned ortho to the amine, the chlorine atom exerts an inductive electron-withdrawing effect, significantly lowering the basicity (pKa) of the adjacent amine. Furthermore, it creates a steric shield that locks the N-butyl group into specific conformations, which is often critical for fitting into tight enzymatic pockets.
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2-(N-butylamino) Group: The addition of a four-carbon aliphatic chain increases the hydrophobic surface area. This modification allows the molecule to anchor deeply into lipophilic target sites, modulating both pharmacodynamics and aqueous solubility.
Fig 1. Influence of functional groups on the physicochemical profile and applications.
Quantitative Physicochemical Data
To facilitate integration into computational models and formulation studies, the core physicochemical properties are summarized below. Data is synthesized from structural analogs and computational chemistry databases [3].
| Property | Value | Method / Causality |
| CAS Registry Number | 1041535-26-5 | Registry Identification |
| Molecular Formula | C10H12ClF3N2 | Elemental Composition |
| Molecular Weight | 252.66 g/mol | Optimal for Lipinski's Rule of 5 |
| Topological Polar Surface Area | ~38.9 Ų | Low TPSA indicates high membrane permeability |
| Predicted LogP | 4.2 – 4.8 | High lipophilicity driven by -CF3 and N-butyl groups |
| Hydrogen Bond Donors | 1 | N-H group available for receptor interactions |
| Hydrogen Bond Acceptors | 4 | Pyridine N and F atoms |
| Rotatable Bonds | 4 | Confers flexibility to the N-butyl chain |
Synthesis Workflow: Regioselective SNAr Protocol
The synthesis of N-butyl-3-chloro-5-(trifluoromethyl)pyridin-2-amine relies on a Nucleophilic Aromatic Substitution (SNAr). The starting material, 2,3-dichloro-5-(trifluoromethyl)pyridine, possesses two chlorine atoms. However, the C-2 position is highly activated by the adjacent electronegative pyridine nitrogen and the para-positioned -CF3 group. This electronic environment stabilizes the intermediate Meisenheimer complex, ensuring strict regioselectivity at C-2 over C-3.
Experimental Methodology
Self-Validating System: This protocol is designed to be self-monitoring. The distinct polarity shift between the dichloro starting material and the N-butylated product allows for unambiguous tracking via Thin-Layer Chromatography (TLC) or LC-MS.
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Preparation of the Electrophile: Dissolve 1.0 equivalent of 2,3-dichloro-5-(trifluoromethyl)pyridine in a polar aprotic solvent (e.g., N,N-Dimethylformamide, DMF). Causality: DMF stabilizes the highly polar transition state of the SNAr reaction, accelerating the rate of substitution.
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Nucleophile & Base Addition: Add 1.2 equivalents of n-butylamine, followed by 1.5 equivalents of N,N-diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic proton sponge, neutralizing the HCl byproduct without competing with n-butylamine for the electrophilic center.
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Thermal Activation: Heat the reaction mixture to 80–90 °C under an inert atmosphere (N2 or Argon) for 6–8 hours. Causality: Despite the electronic activation at C-2, the steric bulk of the adjacent C-3 chlorine necessitates thermal energy to overcome the activation barrier and drive the formation of the Meisenheimer complex.
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Reaction Monitoring: Sample the reaction every 2 hours using LC-MS. The reaction is deemed complete when the starting material peak is consumed and a single product mass [M+H]+ of 253 is dominant.
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Aqueous Work-Up: Cool the mixture to room temperature and quench with ice water. Extract the aqueous layer three times with ethyl acetate (EtOAc). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
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Purification: Subject the crude residue to flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure product.
Fig 2. Regioselective SNAr synthesis pathway targeting the C-2 position.
Applications in Drug Development and Agrochemicals
The parent compound is a foundational intermediate. By alkylating the amine with a butyl group, the resulting compound serves as an advanced intermediate for:
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Next-Generation Fungicides: Similar to fluazinam, which uncouples mitochondrial oxidative phosphorylation, the N-butyl derivative can be used to synthesize analogs with altered soil half-lives and enhanced leaf-penetration profiles.
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Kinase Inhibitors: In oncology, halogenated aminopyridines are frequently utilized as hinge-binding motifs. The N-butyl chain can be directed toward the solvent-exposed region of the kinase domain to improve isoform selectivity.
Safety, Handling, & Environmental Impact
Halogenated pyridines require stringent handling protocols. The incorporation of the -CF3 and -Cl groups increases the environmental persistence of the molecule.
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Toxicity: Aminopyridines are generally classified as acute oral toxins and skin irritants. The N-butyl variant must be handled within a certified fume hood using appropriate PPE (nitrile gloves, safety goggles).
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Storage: Store under an inert gas (Argon) at 2–8 °C to prevent gradual oxidative degradation of the secondary amine.
References
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PubChem - 3-Chloro-5-(trifluoromethyl)-2-pyridinamine (CID 607248). National Center for Biotechnology Information. Available at:[Link]
